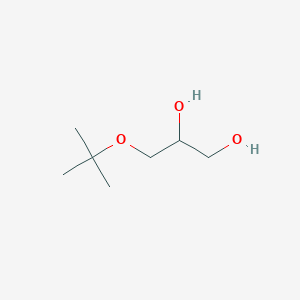
3-Tert-butoxy-1,2-propanediol
Overview
Description
Synthesis Analysis
The synthesis of 3-tert-butoxy-1,2-propanediol involves etherification reactions where glycerol reacts with isobutene under specific conditions. Alcántara et al. (2000) detailed the synthesis from propylene glycol and isobutene over solid acid catalysts in a packed trickle-bed reactor, indicating the compound's antiknock properties as a gasoline additive (Alcántara et al., 2000).
Molecular Structure Analysis
The molecular spectroscopic study by Jamróz et al. (2007) on mono-, di-, and tri-tert-butyl ethers of glycerol, including 3-tert-butoxy-propane-1,2-diol, provided insights into the compound's structure using MS, NMR, IR, and Raman spectroscopy. Their research supports the identification and analysis of this compound's molecular structure through computational studies (Jamróz et al., 2007).
Chemical Reactions and Properties
This compound participates in various chemical reactions, contributing to its utility in synthesis and manufacturing processes. For instance, Ochiai et al. (1996) demonstrated its involvement in oxidation and deprotection reactions of benzyl and allyl ethers, highlighting its reactivity and potential in organic synthesis (Ochiai et al., 1996).
Physical Properties Analysis
Dubey and Kaur (2015) conducted a study on the molecular interactions in binary mixtures of 1-tert-butoxy-2-propanol with various alcohols. Their research, utilizing densities, speeds of sound, and viscosities, provides comprehensive insights into the physical properties of this compound and its mixtures at different temperatures, indicating the compound's solubility, density, and other key physical parameters (Dubey & Kaur, 2015).
Scientific Research Applications
Spectroscopic Characterization : 3-Tert-butoxy-propane-1,2-diol has been characterized using molecular spectroscopy techniques, such as MS, NMR, IR, and Raman. These ethers are significant as oxygen additives for diesel fuel (Jamróz et al., 2007).
Lipase-Catalyzed Resolution : Derivatives of 3-(aryloxy)-1,2-propanediol, including those with tert-butyl substituents, have been used in lipase-catalyzed kinetic resolution, which is important in the synthesis of pharmaceutical compounds (Theil et al., 1995).
Synthesis of (S)-3-Tosyloxy-1,2-propanediol : Research has been conducted on synthesizing (S)-3-Tosyloxy-1,2-propanediol, which involves using a tert-butyldiphenylsilyl protecting group. This compound has applications in various chemical syntheses (Leftheris & Goodman, 1989).
Biological Production of Diols : 3-Tert-butoxy-1,2-propanediol is related to 1,3-propanediol and 2,3-butanediol, which have wide applications and can be biologically produced. The study emphasizes the importance of efficient recovery and purification methods for these diols (Xiu & Zeng, 2008).
Cyclosiloxanes Synthesis : The reactions involving tert-Butoxygallane with di- and trisiloxanediols lead to the formation of cyclosiloxanes containing a gallium atom as a ring member. This highlights the compound's utility in organometallic chemistry (Veith et al., 2002).
Regioselective O-Glucosylation : The compound and its derivatives have been investigated in regioselective glucosylation reactions, which are promising for diversifying 1,2-propanediols into fine chemicals (Luley-Goedl et al., 2010).
Mechanism of Action
Target of Action
3-Tert-butoxy-1,2-propanediol, also known as (±)-1-tert-Butylglycerol or (±)-Glycerol 1-tert-butyl ether , is a compound used in chemical synthesis studies
Mode of Action
It is known that the compound can be produced through the acid-catalyzed reaction of glycerol with tert-butanol . This suggests that the compound might interact with its targets through similar chemical reactions.
Biochemical Pathways
It is known that glycerol can be converted into ethers, acetals/ketals, esters, and carbonates that find applications as fuel additives, special solvents, and antioxidants, among others . Therefore, it is plausible that this compound might affect similar biochemical pathways.
Result of Action
Given its use in chemical synthesis studies , it is likely that the compound has significant effects at the molecular and cellular levels.
Action Environment
It is known that the yield of the desired ether can be affected by steric hindrance arising in the course of the reaction of secondary oh groups of butanediol with tert-butanol . This suggests that the compound’s action, efficacy, and stability might be influenced by factors such as the presence of other molecules and the physical conditions of the reaction environment.
Safety and Hazards
Future Directions
As the biodiesel industry expands, finding new uses for the excess crude glycerol, from which 3-Tert-butoxy-1,2-propanediol is derived, is important . One of the potential uses is the production of glycerol tert-butyl ethers as fuel additives . This area of research is gaining interest and could provide a profitable solution for the surplus glycerol generated in biodiesel production .
Biochemical Analysis
Biochemical Properties
It is known that the compound may be used in chemical synthesis studies
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 3-Tert-butoxy-1,2-propanediol in laboratory settings. It is known that the compound has a density of 1.0 g/mL at 20 °C .
properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3/c1-7(2,3)10-5-6(9)4-8/h6,8-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWDLYMEUNBLIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60411618 | |
| Record name | 3-tert-butoxy-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60411618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74338-98-0 | |
| Record name | 3-tert-butoxy-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60411618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the incorporation of 3-Tert-butoxy-1,2-propanediol influence the properties of segmented polyurethanes?
A1: The study by [] investigates the use of this compound as a chain extender in the synthesis of comb-shaped segmented polyurethanes. While the abstract doesn't provide specific data on the final properties, it highlights that incorporating this molecule significantly impacts the resulting polymer characteristics. The bulky tert-butoxy group in this compound likely increases chain flexibility and free volume within the polymer structure. This can lead to alterations in properties such as glass transition temperature, mechanical strength, and degradation behavior compared to polyurethanes synthesized with conventional chain extenders. Further research exploring these property changes would be beneficial to fully understand the advantages of using this compound in polyurethane synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


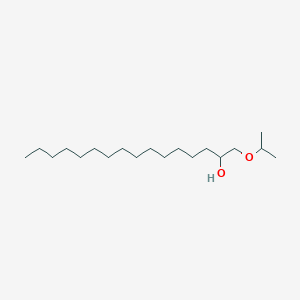
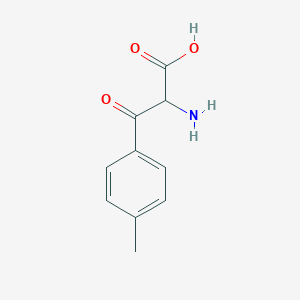
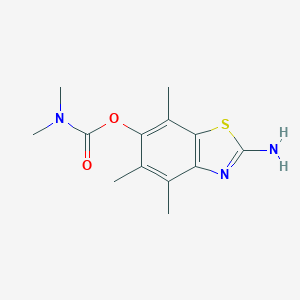
![3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B54564.png)

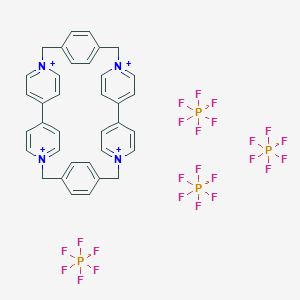
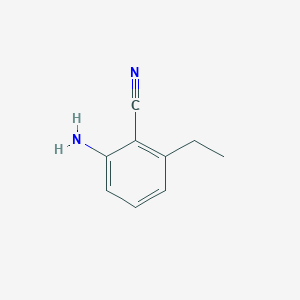
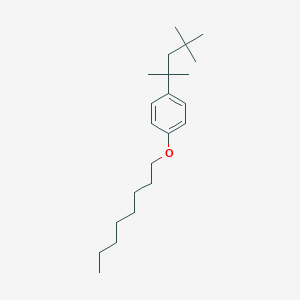
![5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid](/img/structure/B54571.png)


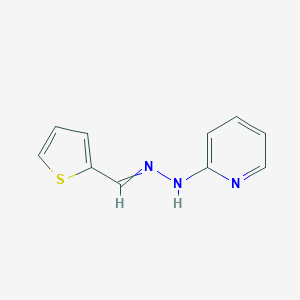

![4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide](/img/structure/B54583.png)